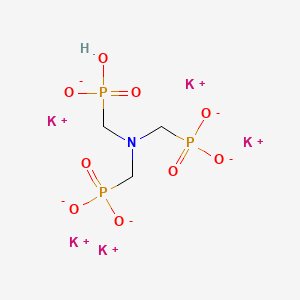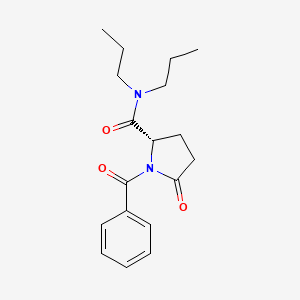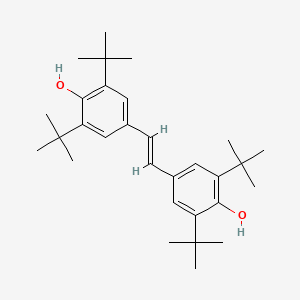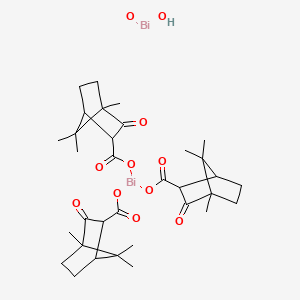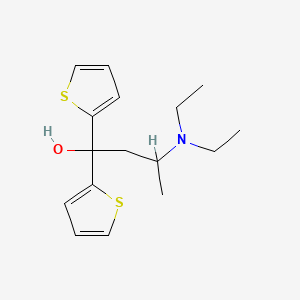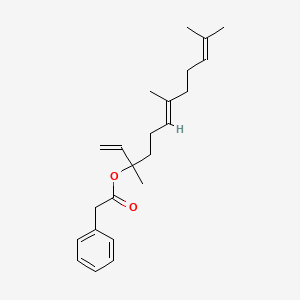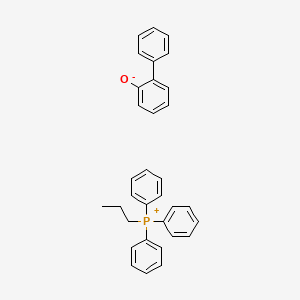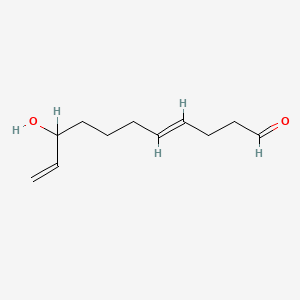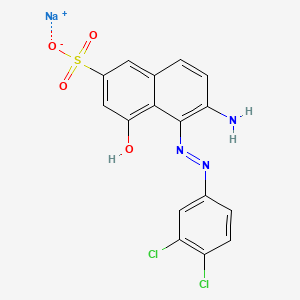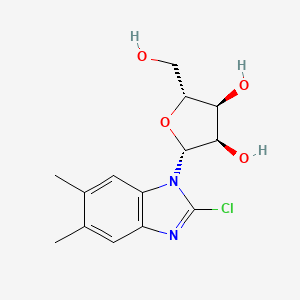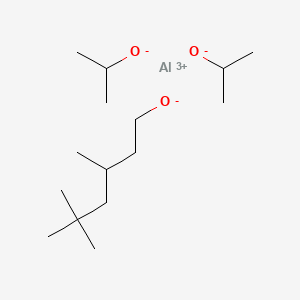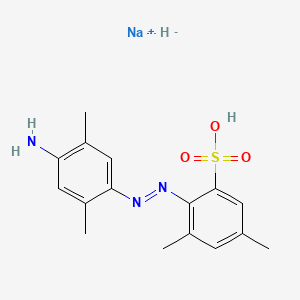
Sodium 4-((4-amino-2,5-xylyl)azo)-m-xylene-5-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl benzoate , is an organic compound with the molecular formula C14H12O2 . It is a colorless liquid that is used in a variety of applications, including as a medication and in the manufacture of other chemicals. Benzyl benzoate is naturally found in essential oils of certain plants, such as cinnamon and ylang-ylang.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl benzoate can be synthesized through the esterification of benzoic acid with benzyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, benzyl benzoate is produced by the transesterification of methyl benzoate with benzyl alcohol. This method is preferred due to its higher efficiency and yield. The reaction is carried out in the presence of a catalyst, such as sodium methoxide, at elevated temperatures.
Types of Reactions:
Oxidation: Benzyl benzoate can undergo oxidation reactions to form benzoic acid and benzaldehyde.
Reduction: It can be reduced to benzyl alcohol and benzoic acid using reducing agents like lithium aluminum hydride.
Substitution: Benzyl benzoate can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid and benzaldehyde.
Reduction: Benzyl alcohol and benzoic acid.
Substitution: Benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Employed as a fixative in microscopy and histology.
Medicine: Utilized as a topical treatment for scabies and lice infestations.
Industry: Acts as a plasticizer in the production of polymers and as a fragrance ingredient in perfumes.
Mechanism of Action
In medicinal applications, benzyl benzoate works by exerting a toxic effect on the nervous system of parasites such as scabies mites and lice. It interferes with their metabolic processes, leading to their death. The exact molecular targets and pathways involved in this mechanism are not fully understood, but it is believed to disrupt the function of the parasite’s nervous system.
Comparison with Similar Compounds
Benzyl alcohol (C7H8O): Shares the benzyl group but lacks the ester functionality.
Benzoic acid (C7H6O2): Contains the benzoate moiety but lacks the benzyl group.
Methyl benzoate (C8H8O2): Similar ester structure but with a methyl group instead of a benzyl group.
Uniqueness: Benzyl benzoate is unique due to its dual functionality as both an ester and a benzyl compound. This allows it to participate in a variety of chemical reactions and makes it versatile in its applications across different fields.
Properties
CAS No. |
6970-21-4 |
|---|---|
Molecular Formula |
C16H20N3NaO3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
sodium;2-[(4-amino-2,5-dimethylphenyl)diazenyl]-3,5-dimethylbenzenesulfonic acid;hydride |
InChI |
InChI=1S/C16H19N3O3S.Na.H/c1-9-5-12(4)16(15(6-9)23(20,21)22)19-18-14-8-10(2)13(17)7-11(14)3;;/h5-8H,17H2,1-4H3,(H,20,21,22);;/q;+1;-1 |
InChI Key |
FKYGVRNAFGYIDE-UHFFFAOYSA-N |
Canonical SMILES |
[H-].CC1=CC(=C(C(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2C)N)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


